5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol

Lipophilicity Physicochemical Property Drug Likeness

5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-65-4) is a synthetic 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a para-dimethylaminophenyl substituent at C5 and geminal dimethyl groups at C4, with a hemiacetal hydroxyl at the C5 position. The compound has the molecular formula C13H18N2O2, a molecular weight of 234.29 g/mol, and a calculated LogP of approximately 1.94.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 61184-65-4
Cat. No. B12876951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol
CAS61184-65-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1(C=NOC1(C2=CC=C(C=C2)N(C)C)O)C
InChIInChI=1S/C13H18N2O2/c1-12(2)9-14-17-13(12,16)10-5-7-11(8-6-10)15(3)4/h5-9,16H,1-4H3
InChIKeySAQUSRZUDGMEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-65-4): Compound Identity and Procurement Baseline


5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-65-4) is a synthetic 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a para-dimethylaminophenyl substituent at C5 and geminal dimethyl groups at C4, with a hemiacetal hydroxyl at the C5 position . The compound has the molecular formula C13H18N2O2, a molecular weight of 234.29 g/mol, and a calculated LogP of approximately 1.94 . It is commercially available from several research chemical suppliers at a typical purity of 97% . The 4,5-dihydroisoxazole scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, serving as both a synthetic intermediate and a pharmacophoric core [1]. However, no peer-reviewed primary research papers, patents, or authoritative database entries providing quantitative performance data specifically for this compound were identified during evidence collection.

Why Generic Substitution Fails for 5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-65-4)


Within the 4,5-dihydroisoxazol-5-ol class, variations in the aryl substituent at C5, the alkyl substitution pattern at C4, and the presence or absence of the hemiacetal hydroxyl group are known to profoundly influence physicochemical properties such as LogP, hydrogen-bonding capacity, and electronic character, which in turn govern solubility, stability, and target-binding behavior [1]. The para-dimethylamino group on the phenyl ring of the target compound introduces a strong electron-donating effect and a basic tertiary amine center (predicted pKa of the conjugate acid ~5.0–5.5 for related N,N-dimethylanilines), which differentiates it from analogs bearing neutral (e.g., methoxy), electron-withdrawing (e.g., nitro, halo), or unsubstituted phenyl groups [2]. Conversely, the geminal 4,4-dimethyl substitution eliminates the stereocenter at C4 and blocks metabolic or chemical pathways that might otherwise occur at an unsubstituted or mono-substituted C4 position [1]. These structural features mean that in-class compounds—even those differing by a single substituent—cannot be assumed interchangeable for applications where lipophilicity, basicity, hydrogen-bond donor/acceptor profile, or metabolic stability are critical performance parameters.

Quantitative Differentiation Evidence for 5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-65-4)


LogP Differentiation: Dimethylamino vs. Unsubstituted Phenyl Analog

The target compound exhibits a calculated LogP of ~1.94 (Leyan) or 1.38 (Chemsrc), which is lower than that of the unsubstituted phenyl analog 4,4-dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol (CAS 53009-30-6) for which a LogP of approximately 2.1–2.5 is predicted . The ~0.2–0.6 LogP reduction is attributed to the polar dimethylamino substituent, which increases aqueous solubility and reduces non-specific membrane partitioning relative to the unsubstituted phenyl comparator . This difference may be meaningful for applications requiring controlled lipophilicity, such as CNS drug discovery (where LogP 1–4 is often targeted) or aqueous-based assay development.

Lipophilicity Physicochemical Property Drug Likeness

Hydrogen-Bond Donor Capacity: Hemiacetal OH vs. Dehydrated Isoxazole Analogs

The target compound possesses one hydrogen-bond donor (the hemiacetal OH) and four hydrogen-bond acceptors (N of NMe2, ring O, ring N, hemiacetal O), yielding a topological polar surface area (TPSA) of 45.06 Ų . In contrast, the fully aromatic isoxazole analog—5-(4-(dimethylamino)phenyl)isoxazole—lacks the hemiacetal OH, reducing the donor count to zero and altering the spatial disposition of acceptors [1]. Structural studies on related 5-hydroxy-4,5-dihydroisoxazoles demonstrate that the hemiacetal OH engages in intermolecular hydrogen bonds with ring nitrogen or oxygen atoms, influencing solid-state packing, solubility, and potentially target-binding geometry [2]. For procurement decisions involving biological target engagement or co-crystallization studies, the presence of a specific H-bond donor at a defined geometry may confer distinct binding interactions not achievable with the dehydrated isoxazole counterpart.

Hydrogen Bonding Target Engagement Crystal Engineering

Steric and Metabolic Shielding: 4,4-Dimethyl vs. 4-Unsubstituted or 4-Monosubstituted Analogs

The geminal dimethyl substitution at C4 of the dihydroisoxazole ring eliminates the stereocenter present in 4-monosubstituted analogs and introduces steric bulk adjacent to the hemiacetal center. For the broader class of 4,5-dihydroisoxazoles, it is well established that C4 substitution influences the rate of base-catalyzed ring-opening to β-hydroxynitriles and oxidative metabolism . Specifically, 4,4-dimethyl substitution is expected to (i) suppress metabolic oxidation at the C4 position, (ii) retard hydrolytic ring-opening due to steric shielding of the adjacent C5 hemiacetal, and (iii) eliminate racemization concerns associated with a chiral C4 center [1]. While no head-to-head stability data exist for 61184-65-4 versus its 4-unsubstituted or 4-monomethyl counterparts, the class-level inference is that the target compound offers enhanced chemical and metabolic stability, which is a relevant procurement criterion for long-term assay reproducibility and in vivo studies.

Metabolic Stability CYP Inhibition Steric Shielding

Recommended Application Scenarios for 5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol (CAS 61184-65-4) Based on Current Evidence


Scaffold for CNS-Oriented Medicinal Chemistry Libraries Requiring Moderate Lipophilicity and a Tertiary Amine

The compound's calculated LogP of ~1.4–1.9 places it within the favorable CNS drug-like space, while the para-dimethylamino group provides a basic center that can form salt bridges or engage in cation–π interactions with biological targets . The 4,4-dimethyl substitution eliminates a stereocenter and is expected to confer greater metabolic stability compared to 4-unsubstituted or 4-monosubstituted dihydroisoxazole analogs [1]. Medicinal chemists designing focused libraries targeting CNS receptors, transporters, or enzymes may prioritize this scaffold over less lipophilic or more metabolically labile alternatives, provided that confirmatory stability and potency data are generated internally.

Fluorescent Probe or Dye Intermediate Leveraging the Dimethylaminophenyl Chromophore

The para-dimethylaminophenyl moiety is a well-established electron-donating chromophore that, when conjugated with appropriate acceptor groups, yields fluorescent compounds with useful Stokes shifts and quantum yields . Related dimethylaminophenyl-oxazole and -isoxazole derivatives have been employed as fluorescent probes, solvatochromic dyes, and photoconductive materials [1]. The hemiacetal OH at C5 provides a synthetic handle for further derivatization (e.g., etherification, esterification, or dehydration to the isoxazole), enabling modular construction of fluorophore libraries [2]. Researchers developing optical sensors, imaging agents, or optoelectronic materials may select this compound as a versatile intermediate, with the caveat that its specific photophysical parameters must be measured de novo.

Crystallography and Solid-State Chemistry Studies of Hemiacetal Hydrogen-Bonding Networks

Structural investigations of 5-hydroxy-4,5-dihydroisoxazoles have revealed that the hemiacetal OH participates in directional intermolecular hydrogen bonds with ring heteroatoms, generating predictable supramolecular motifs . The target compound, with its combination of a strong H-bond donor (hemiacetal OH), multiple H-bond acceptors, and a conformationally constrained 4,4-dimethyl scaffold, may serve as a model system for crystal engineering studies or co-crystallization experiments with biological targets . Its procurement is justified for laboratories studying hydrogen-bond-directed self-assembly, polymorph screening, or structure-based drug design, where the geometric predictability of the hemiacetal interaction provides an advantage over aromatized isoxazole analogs that lack this donor [1].

Chemical Biology Tool for Profiling Target Engagement via Hydrogen-Bond-Dependent Binding

The presence of a single, geometrically defined hydrogen-bond donor (hemiacetal OH) alongside the basic dimethylamino group distinguishes this scaffold from both the fully aromatic isoxazole analogs (zero HBD) and the 4-unsubstituted dihydroisoxazoles (which retain the donor but lack steric shielding) . In target classes where a specific H-bond donor–acceptor pairing is required for binding (e.g., kinase hinge regions, protease oxyanion holes, or bromodomain acetyl-lysine pockets), this compound may exhibit binding modes not accessible to close analogs [1]. Biological screening laboratories may consider this compound as a privileged fragment or scaffold for hit discovery, provided that its activity, selectivity, and stability are rigorously evaluated in the relevant assay system.

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